N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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Overview
Description
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 2-ethoxyethylamine with 1,3,4-thiadiazole-2-thiol, followed by acylation with 3-phenylpropanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkylating agents such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide
- N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
714226-51-4 |
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Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-11-10-14-17-18-15(21-14)16-13(19)9-8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19) |
InChI Key |
VCBTXCZJQDDINY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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